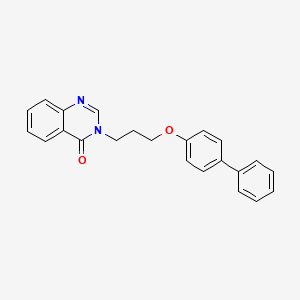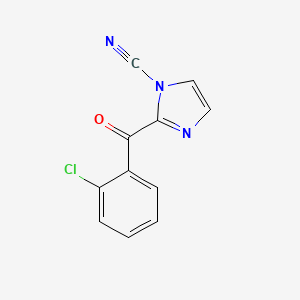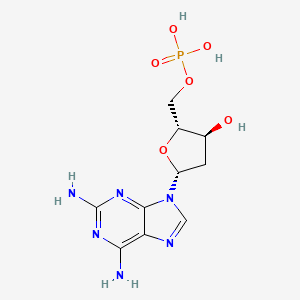
2,6-Diaminopurine nucleotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diaminopurine nucleotide is a compound that serves as an analogue of adenine. It can be incorporated into nucleic acids by polymerases in place of adenine monophosphate. This compound pairs with thymidine (or uracil) through three hydrogen bonds, adding stability to the double helix structure of DNA or RNA .
Méthodes De Préparation
The synthesis of 2,6-diaminopurine nucleotide typically involves halogenated purines such as 6-chloro-2-amino-purine or 2,6-dichloropurine. These methods often require multiple synthetic steps due to the different reactivities of the two amines, making protection and deprotection strategies challenging .
Analyse Des Réactions Chimiques
2,6-Diaminopurine nucleotide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in aromatic nucleophilic substitution reactions, particularly with fluorine.
Hydrogen Bonding: It forms three hydrogen bonds with thymidine or uracil, enhancing duplex stability.
Photochemical Reactions: Under UV irradiation, the base-pairing of 2,6-diaminopurine with uracil can lead to photochemical degradation.
Common reagents used in these reactions include aqueous ammonia or amines for substitution reactions . Major products formed include stable DNA or RNA duplexes with enhanced stability due to the additional hydrogen bonds .
Applications De Recherche Scientifique
2,6-Diaminopurine nucleotide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-diaminopurine nucleotide involves its incorporation into nucleic acids, where it pairs with thymidine or uracil through three hydrogen bonds. This pairing adds considerable stability to the double helix and affects the local flexibility of DNA . The compound can also block access to the minor groove of DNA, affecting interactions with small molecules such as antibiotics and anticancer drugs .
Comparaison Avec Des Composés Similaires
2,6-Diaminopurine nucleotide is similar to other purine analogues such as adenine and guanine. its ability to form three hydrogen bonds with thymidine or uracil makes it unique. This additional hydrogen bond enhances the stability of nucleic acid duplexes compared to adenine-thymidine pairs . Similar compounds include:
Adenine: Pairs with thymidine through two hydrogen bonds.
Guanine: Pairs with cytosine through three hydrogen bonds.
Inosine: Can pair with multiple bases but does not form as stable duplexes as 2,6-diaminopurine.
Propriétés
Numéro CAS |
4546-60-5 |
|---|---|
Formule moléculaire |
C10H15N6O6P |
Poids moléculaire |
346.24 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O6P/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(22-6)2-21-23(18,19)20/h3-6,17H,1-2H2,(H2,18,19,20)(H4,11,12,14,15)/t4-,5+,6+/m0/s1 |
Clé InChI |
RZZBUMCFKOLHEH-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


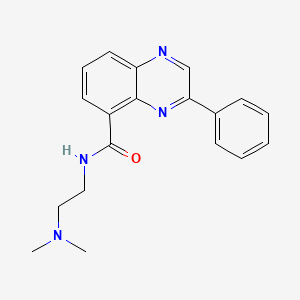


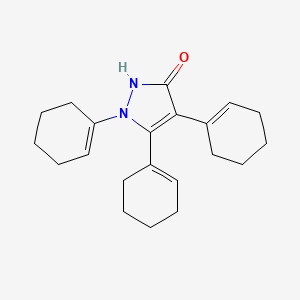

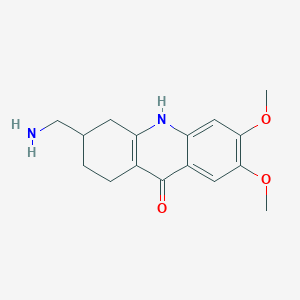
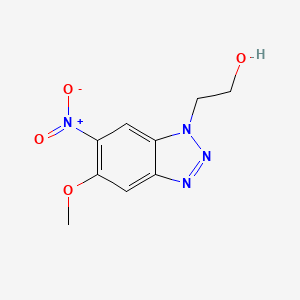
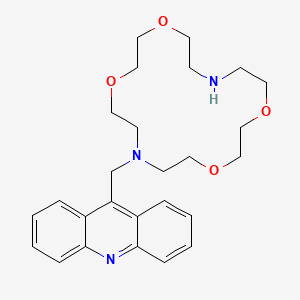
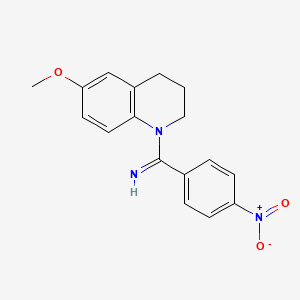

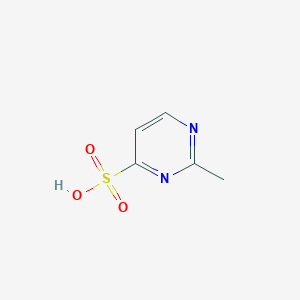
![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
